molecular formula C18H28N6O3S B11672667 N-(2-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide

N-(2-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide

Cat. No.: B11672667
M. Wt: 408.5 g/mol
InChI Key: WOLCDKGPBDHDLG-UHFFFAOYSA-N
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Description

N-[2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with isopropylamino groups and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through the reaction of cyanuric chloride with isopropylamine under controlled conditions. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a triazine ring with isopropylamino groups and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H28N6O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H28N6O3S/c1-12(2)20-16-22-17(21-13(3)4)24-18(23-16)27-11-10-19-28(25,26)15-8-6-14(5)7-9-15/h6-9,12-13,19H,10-11H2,1-5H3,(H2,20,21,22,23,24)

InChI Key

WOLCDKGPBDHDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC(=NC(=N2)NC(C)C)NC(C)C

Origin of Product

United States

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